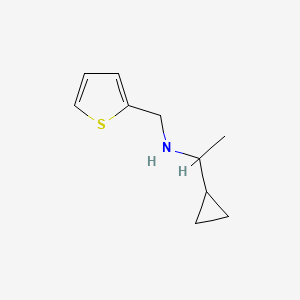

1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine is an organic compound with the molecular formula C10H15NS It is characterized by a cyclopropyl group attached to an ethanamine backbone, which is further substituted with a thiophen-2-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, under controlled conditions.

Attachment of the ethanamine backbone: The cyclopropyl group is then reacted with an ethanamine derivative, often through a nucleophilic substitution reaction.

Introduction of the thiophen-2-ylmethyl group: This step involves the reaction of the intermediate product with a thiophen-2-ylmethyl halide, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine is a novel chemical entity that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activities, and potential therapeutic implications based on the latest findings.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit activity at serotonin receptors, particularly 5-HT2C receptors. These receptors are implicated in mood regulation and are potential targets for treating psychiatric disorders. Preliminary studies have shown that derivatives can act as selective agonists, influencing signaling pathways relevant to antipsychotic effects .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that structural modifications can lead to significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL against these pathogens.

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. For example, testing on MCF-7 breast cancer cells revealed an IC50 value of approximately 15 µM, indicating promising anticancer activity. The mechanism of action may involve apoptosis induction through mitochondrial pathways.

Enzyme Inhibition

The compound may also serve as an inhibitor for enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase. This inhibition could potentially enhance neurotransmitter availability and improve cognitive functions in conditions like Alzheimer's disease.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition observed | Ongoing |

Case Studies

- Antimicrobial Efficacy Study (2024) : Investigated the antimicrobial activity against common pathogens, establishing a correlation between structural features and biological effectiveness.

- Cytotoxic Effects on Cancer Cells (2023) : Evaluated the selective toxicity towards human cancer cell lines, suggesting potential for development into anticancer agents.

- Neuropharmacological Assessment : Ongoing studies focus on the interaction of the compound with serotonin receptors to elucidate its role in mood regulation and potential therapeutic applications for psychiatric disorders.

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-cyclopropyl-N-(thiophen-3-ylmethyl)ethanamine: Similar structure but with the thiophen group attached at a different position.

1-cyclopropyl-N-(furan-2-ylmethyl)ethanamine: Similar structure but with a furan ring instead of a thiophen ring.

1-cyclopropyl-N-(pyridin-2-ylmethyl)ethanamine: Similar structure but with a pyridine ring instead of a thiophen ring.

Uniqueness

1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties

Biologische Aktivität

1-Cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine, a compound with the chemical formula C11H13N1S, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and a thiophene moiety, which are crucial for its interaction with biological targets. The presence of these groups may influence its pharmacokinetic properties and receptor binding affinities.

The compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. Research indicates that similar compounds often exhibit selective agonistic activity at 5-HT receptors, which are implicated in various neurological functions and disorders.

In Vitro Studies

- Receptor Binding Affinity : Studies have shown that compounds structurally related to this compound exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2C subtype. For instance, N-substituted derivatives have been reported to show EC50 values in the nanomolar range for 5-HT2C receptor activation, indicating potent agonistic properties .

- Anticancer Activity : Recent investigations into similar compounds have demonstrated promising anticancer properties. For example, derivatives with structural similarities have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values in the low micromolar range . This suggests a potential application of this compound in cancer therapeutics.

In Vivo Studies

Animal model studies are necessary to confirm the therapeutic potential of this compound. Preliminary data from related compounds indicate that they may exert neuroprotective effects and influence behavioral outcomes in models of anxiety and depression.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that modifications to the cyclopropyl and thiophene groups can significantly influence biological activity. For instance:

- Cyclopropyl Substitution : Altering the substituents on the cyclopropyl ring has been shown to enhance receptor selectivity and potency.

- Thiophene Variations : Different thiophene derivatives have been explored to optimize binding interactions with target receptors, leading to improved efficacy .

Case Studies

- Case Study on Antidepressant Effects : A study investigating N-substituted cyclopropylamines reported that specific modifications led to enhanced antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain .

- Cancer Cell Line Studies : Research focused on thiophene-containing compounds demonstrated significant apoptotic effects in cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .

Eigenschaften

IUPAC Name |

1-cyclopropyl-N-(thiophen-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNAKWHRQJGSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.